molecular formula C10H6F6O3 B14753664 4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid

4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid

Cat. No.: B14753664
M. Wt: 288.14 g/mol
InChI Key: ARQDLAXDDCTQIY-UHFFFAOYSA-N
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Description

4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and a hydroxy group makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-(1,1,1,2,3,3-Hexafluoro-3-oxopropan-2-yl)benzoic acid.

    Reduction: Formation of 4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems due to its unique chemical structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but lacking the benzoic acid moiety.

    4-Hydroxybenzoic acid: A simpler analog without the fluorinated hydroxypropan-2-yl group.

Uniqueness

4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid is unique due to the combination of its fluorinated hydroxypropan-2-yl group and benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C10H6F6O3

Molecular Weight

288.14 g/mol

IUPAC Name

4-(1,1,1,2,3,3-hexafluoro-3-hydroxypropan-2-yl)benzoic acid

InChI

InChI=1S/C10H6F6O3/c11-8(9(12,13)14,10(15,16)19)6-3-1-5(2-4-6)7(17)18/h1-4,19H,(H,17,18)

InChI Key

ARQDLAXDDCTQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C(O)(F)F)(C(F)(F)F)F

Origin of Product

United States

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